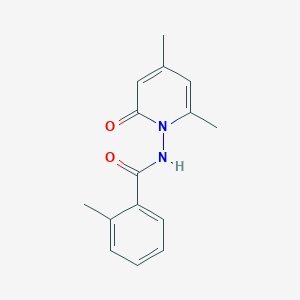

N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-2-methylbenzamide

Description

N-(4,6-Dimethyl-2-oxopyridin-1(2H)-yl)-2-methylbenzamide is a heterocyclic compound featuring a 4,6-dimethyl-2-oxopyridin-1(2H)-yl (pyridinone) core linked to a 2-methylbenzamide group. This scaffold is notable for its versatility in medicinal chemistry, particularly in the synthesis of antimicrobial and anticancer agents. The pyridinone ring contributes to hydrogen-bonding interactions, while the benzamide moiety enhances lipophilicity, influencing pharmacokinetic properties.

Properties

CAS No. |

680994-01-8 |

|---|---|

Molecular Formula |

C15H16N2O2 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

N-(2,4-dimethyl-6-oxopyridin-1-yl)-2-methylbenzamide |

InChI |

InChI=1S/C15H16N2O2/c1-10-8-12(3)17(14(18)9-10)16-15(19)13-7-5-4-6-11(13)2/h4-9H,1-3H3,(H,16,19) |

InChI Key |

HNRFDZAVMUCGJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NN2C(=CC(=CC2=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-2-methylbenzamide typically involves the following steps:

Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-pentanedione and ammonia.

Substitution Reactions: The dimethyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide.

Amide Formation: The final step involves the formation of the benzamide moiety through an amide coupling reaction between the pyridinone derivative and 2-methylbenzoic acid, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridinone or benzamide moieties.

Reduction: Reduced forms of the pyridinone ring or benzamide group.

Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-2-methylbenzamide exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. A study reported a minimum inhibitory concentration (MIC) of around 256 µg/mL for related compounds, suggesting that this class of compounds could be developed into new antimicrobial agents .

Cytotoxicity and Anticancer Potential

The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Preliminary findings suggest that it may selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies. For example, a related study highlighted the selective cytotoxicity of similar compounds towards human cancer cells .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways relevant to diseases such as Alzheimer's and diabetes. Similar compounds have shown the ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases .

Study on Antimicrobial Properties

A comprehensive study evaluated the antimicrobial efficacy of this compound and its derivatives against various bacterial strains. The results demonstrated a promising spectrum of activity, particularly against Gram-positive bacteria. The study emphasized the structure-activity relationship (SAR) indicating that modifications to the benzamide moiety could enhance antimicrobial potency .

Evaluation of Cytotoxicity

In vitro studies were conducted to assess the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that the compound exhibited significant cytotoxicity at micromolar concentrations, leading to further investigations into its mechanism of action and potential use in chemotherapy .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-2-methylbenzamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives Incorporating Pyridinone Moieties

Compounds such as 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile () share the pyridinone core but replace the benzamide with a thiazole ring. These derivatives are synthesized via reactions between 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea and reagents like α-bromoketones or hydrazonoyl chlorides . Key differences include:

- Reaction Efficiency : Traditional methods require extended reaction times (e.g., 8–12 hours), whereas ultrasonication reduces synthesis time to 2–4 hours with yields >85% .

- Bioactivity : Thiazole derivatives exhibit potent antimicrobial activity (MIC: 5.8–93.7 µg/mL), attributed to electron-withdrawing substituents like bromine on the phenyl ring .

1,3,4-Thiadiazole Derivatives

Compounds such as N-(5-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-1,3,4-thiadiazol-2-yl)benzamide () retain the benzamide group but introduce a 1,3,4-thiadiazole ring. These are synthesized from 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea and hydrazonoyl halides.

- Cytotoxicity : These derivatives show significant activity against HCT-116 (IC₅₀: 8.2–14.7 µM) and HepG2 (IC₅₀: 9.5–16.3 µM) cancer cell lines, outperforming analogues lacking the thiadiazole moiety .

Acetamide and Sulfonamide Derivatives

- 2-(3-(4-Chloro-3-methylphenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide () replaces benzamide with a pyridazine-linked acetamide group. Synthesis involves condensation with acetylacetone under reflux (63% yield) .

- 4-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide () introduces a sulfonamide group, synthesized via refluxing cyanoacetanilide with acetylacetone (yield: 68–75%) .

Pharmacological Activity Comparison

Biological Activity

N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-2-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Molecular Formula : C15H16N2O2

- CAS Number : 680994-01-8

- Molecular Weight : 256.30 g/mol

The compound features a pyridine ring substituted with a dimethyl group and an oxo group, along with a benzamide moiety. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, novel thiazole derivatives synthesized from similar pyridine frameworks exhibited significant antimicrobial activity against various bacterial strains. The docking scores for these compounds ranged from -6.4 to -9.2 kcal/mol, indicating strong binding affinity to target proteins involved in bacterial growth and replication .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly regarding its effect on telomerase activity in cancer cells. Telomerase is an enzyme often overexpressed in cancer cells, making it a target for anticancer drugs. In vitro studies have shown that compounds derived from the same structural family can inhibit telomerase activity effectively, demonstrating selectivity and minimal cytotoxicity towards normal cells .

Case Study: Telomerase Inhibition

In a study evaluating the effects of various compounds on telomerase activity, one derivative exhibited an IC50 value of 5.9 µM, suggesting potent inhibition of telomerase in cancer cell lines while maintaining low toxicity to non-cancerous cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways.

- Disruption of Cellular Processes : By interfering with cellular signaling pathways, these compounds can alter cell survival and proliferation dynamics.

Q & A

Q. What are the established synthetic routes for N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-2-methylbenzamide?

The synthesis typically involves two key steps:

- Step 1 : Formation of the 4,6-dimethyl-2-oxopyridine core via cyclocondensation of cyanoacetamide derivatives (e.g., cyanoacetamide or ethyl cyanoacetate) with acetylacetone in ethanol under reflux, catalyzed by piperidine .

- Step 2 : Coupling the pyridinone intermediate with 2-methylbenzoyl chloride in dichloromethane (DCM) using pyridine as a base . Purification is achieved via recrystallization from methanol or ethanol, with yields optimized by controlling reaction time (3–6 hours) and temperature (60–80°C).

Q. How is the compound characterized post-synthesis?

Structural confirmation relies on spectroscopic and analytical methods:

- IR Spectroscopy : Detects carbonyl stretching (1670–1700 cm⁻¹ for the pyridinone C=O and benzamide C=O) and C≡N vibrations (2200–2250 cm⁻¹ if cyano groups are present) .

- NMR : Key signals include δ 2.3–2.5 ppm (methyl groups on pyridinone), δ 6.3–6.5 ppm (pyridinone ring protons), and δ 7.2–7.8 ppm (aromatic protons from benzamide) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) are observed at m/z ~316 for the base compound .

Q. What solvents and catalysts are optimal for its synthesis?

Ethanol is preferred for cyclocondensation due to its polarity and boiling point (78°C), while DCM facilitates acylation reactions. Piperidine (5–10 mol%) enhances reaction rates in cyclocondensation, and pyridine neutralizes HCl during benzamide formation .

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity?

- Substituent Position : Replacing the 2-methyl group on the benzamide with 4-methyl (as in ) reduces steric hindrance, improving binding to target enzymes .

- Heterocycle Fusion : Adding thiadiazole or triazole rings (e.g., compound 9 in ) enhances antiproliferative activity by enabling π-π stacking with DNA .

- Electron-Withdrawing Groups : Introducing cyano or nitro groups at the pyridinone 3-position increases electrophilicity, improving kinase inhibition .

Q. What strategies resolve contradictions in reported biological data?

Discrepancies in IC₅₀ values (e.g., anticancer vs. antimicrobial assays) arise from:

- Assay Conditions : Varying pH, serum content, or incubation time (e.g., 24 vs. 48 hours) alters compound stability .

- Cell Line Specificity : Sensitivity differences between HeLa (cervical cancer) and MCF-7 (breast cancer) lines correlate with variable expression of drug efflux pumps .

- Metabolic Stability : Liver microsome studies (e.g., rat vs. human CYP450 isoforms) clarify interspecies variability .

Q. How can reaction yields be optimized for scale-up synthesis?

- Catalyst Screening : Replacing piperidine with DBU (1,8-diazabicycloundec-7-ene) improves cyclocondensation efficiency (yields >85%) .

- Microwave-Assisted Synthesis : Reduces reaction time for pyridinone formation from 6 hours to 30 minutes .

- Flow Chemistry : Continuous-flow systems minimize side reactions during benzamide coupling, achieving >90% purity .

Q. What computational methods predict its pharmacokinetic properties?

- Molecular Dynamics (MD) Simulations : Reveal binding modes to human serum albumin (HSA), explaining prolonged half-life in plasma .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess redox stability and metabolic oxidation risks .

- ADMET Predictions : Tools like SwissADME estimate logP (~2.5) and BBB permeability (low), guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.